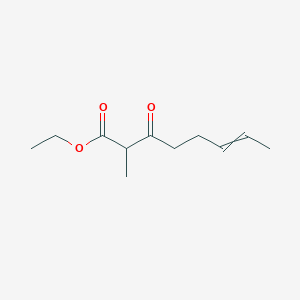
Ethyl 2-methyl-3-oxooct-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-3-oxooct-6-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both a ketone and an alkene functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-oxooct-6-enoate can be synthesized through various methods. One common method involves the esterification of 2-methyl-3-oxooct-6-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-3-oxooct-6-enoate undergoes several types of chemical reactions, including:
Oxidation: The alkene group can be oxidized using reagents like potassium permanganate (KMnO4) to form diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Hydrolysis: 2-methyl-3-oxooct-6-enoic acid and ethanol.
Reduction: 2-methyl-3-hydroxyoct-6-enoate.
Oxidation: 2-methyl-3,6-dihydroxyoctanoate.
Applications De Recherche Scientifique
Ethyl 2-methyl-3-oxooct-6-enoate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-methyl-3-oxooct-6-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The ketone and alkene groups may also participate in redox reactions, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-3-oxooct-6-enoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Ethyl propionate: Used in the food industry for its pleasant smell.
Uniqueness
What sets this compound apart is its combination of a ketone and an alkene group, which allows it to participate in a wider range of chemical reactions compared to simpler esters .
Propriétés
Numéro CAS |
112292-84-9 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-oxooct-6-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-6-7-8-10(12)9(3)11(13)14-5-2/h4,6,9H,5,7-8H2,1-3H3 |
Clé InChI |
CLWIQLFDKAUIOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C(=O)CCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


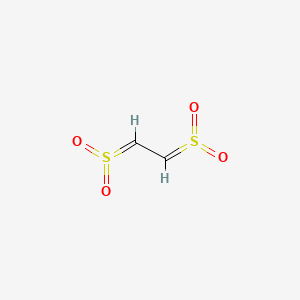
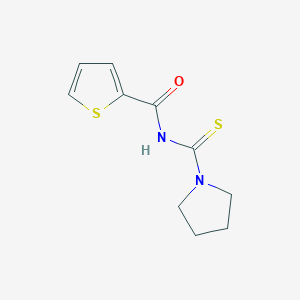
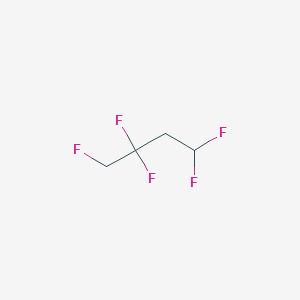
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
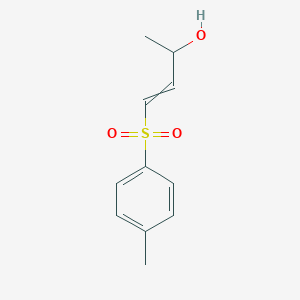
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
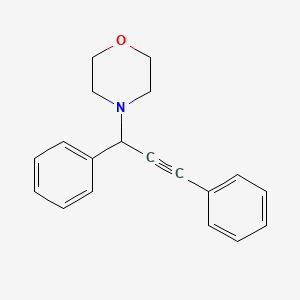

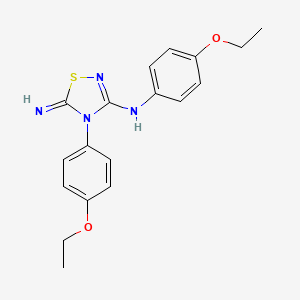
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
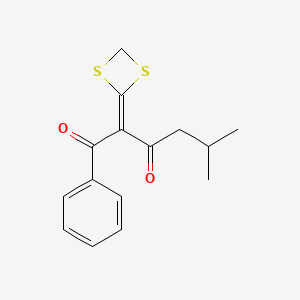
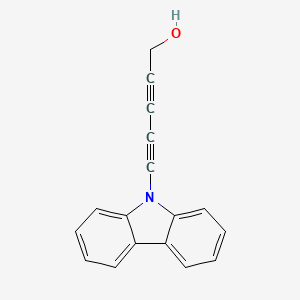
![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
